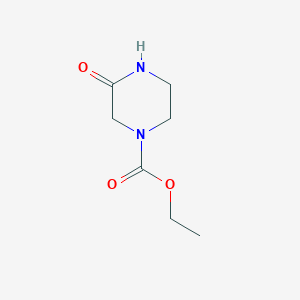

Ethyl 3-oxopiperazine-1-carboxylate

Description

Historical Context and Significance of Piperazinone Scaffolds in Organic and Medicinal Chemistry

The piperazine (B1678402) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This is attributed to the ability of the two nitrogen atoms to serve as hydrogen bond acceptors and donors, enhancing the solubility and binding affinity of molecules to biological targets. The introduction of a ketone functionality to form a piperazinone core further expands the chemical space and allows for a variety of chemical modifications.

Historically, the synthesis of piperazinone derivatives has been a subject of interest for their potential therapeutic applications. The development of efficient synthetic routes to access functionalized piperazinones has been a continuous effort in organic chemistry. These scaffolds are integral to the structure of numerous drugs with a wide range of activities, including antiviral, anticancer, and antipsychotic properties.

Overview of Research Directions for Ethyl 3-oxopiperazine-1-carboxylate and Related Derivatives

Current research involving this compound and its derivatives is largely focused on its application as a key intermediate in the synthesis of novel therapeutic agents. The presence of multiple reactive sites allows for the introduction of various substituents, leading to the generation of libraries of compounds for biological screening.

One significant area of investigation is the use of this compound in the synthesis of inhibitors for various enzymes. For instance, patent literature describes the use of a related compound, tert-butyl 3-oxopiperazine-1-carboxylate, in the preparation of metallo-β-lactamase inhibitors, which are crucial for combating bacterial antibiotic resistance. googleapis.com Another patent highlights its use in creating pyrazolopyrimidine compounds as kinase inhibitors, which are important targets in cancer therapy. google.com

Furthermore, research is being conducted on the development of novel synthetic methodologies to functionalize the piperazinone core. This includes the exploration of C-H functionalization techniques to introduce substituents directly onto the carbon backbone of the ring, offering a more efficient and atom-economical approach to diversification.

Structural Features and their Academic Relevance in Chemical Transformations

The chemical reactivity of this compound is dictated by its distinct structural features: the ethyl carboxylate group, the lactam (cyclic amide) functionality within the piperazinone ring, and the secondary amine.

The N-ethoxycarbonyl group acts as a protecting group for the nitrogen atom, influencing the reactivity of the other functional groups. This group can be removed under specific conditions to allow for further functionalization at this position.

The lactam moiety contains a carbonyl group and an adjacent secondary amine. The carbonyl group is susceptible to nucleophilic attack, and the adjacent C-H bonds can be deprotonated to form enolates, which can then react with various electrophiles. The secondary amine can be acylated, alkylated, or participate in condensation reactions.

A study on related piperazine derivatives showcased the synthesis of cognition-enhancers, where the piperazinone core was a key structural element. foche.ch This highlights the utility of this scaffold in constructing molecules with specific pharmacological profiles.

While specific, detailed research findings on the reactions of this compound are not extensively available in publicly accessible academic journals, patent literature provides some examples of its application. For instance, a patent describes the use of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate in multi-step syntheses. googleapis.com

Table 2: Representative Chemical Transformations of Related Piperazinone Scaffolds

| Starting Material | Reagents and Conditions | Product | Research Focus |

| tert-Butyl 3-oxopiperazine-1-carboxylate | Alkyl halide, Base | N-alkylated tert-butyl 3-oxopiperazine-1-carboxylate | Synthesis of substituted piperazinones |

| N-protected 2-oxopiperazine | Various aldehydes, Base | Aldol condensation products | C-C bond formation at the α-carbon |

| This compound derivative | Acid or Base hydrolysis | 3-Oxopiperazine-1-carboxylic acid | Deprotection for further functionalization |

The versatility of the piperazinone scaffold, exemplified by this compound, ensures its continued importance in academic and industrial research as a key building block for the discovery of new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVCSOZZZJTENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525969 | |

| Record name | Ethyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-99-4 | |

| Record name | Ethyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Oxopiperazine 1 Carboxylate and Analogs

Strategies for the Formation of the 3-Oxopiperazine Core

The construction of the central 3-oxopiperazine ring is the cornerstone of synthesizing ethyl 3-oxopiperazine-1-carboxylate. This can be achieved through several strategic approaches, primarily involving ring-closing reactions or the modification of existing piperazinone structures.

Intramolecular cyclization reactions are a common and effective method for building the piperazinone framework. These reactions typically involve creating the key amide bond that closes the six-membered ring.

One prevalent strategy involves the reaction of an ethylenediamine (B42938) derivative with a suitable C2-building block. For instance, N-ethylethylenediamine can be reacted with dialkyl oxalates, such as diethyl oxalate (B1200264), to form the 1-ethyl-2,3-dioxopiperazine, which can be a precursor to the target molecule. A Korean patent describes a method where N-ethylethylenediamine is added dropwise to a solution of diethyl oxalate and ethanol (B145695). This reaction, conducted at room temperature for 5 hours, reportedly yields 1-ethyl-2,3-dioxopiperazine with a 76% yield. google.com Another approach mentioned in the same patent involves reacting N-ethylethylenediamine with oxalyl chloride. google.com

Another powerful ring-closing strategy is the intramolecular aza-Michael reaction followed by an SN2 ring closure. nih.gov This method can be used to generate substituted piperazine (B1678402) cores which can be further modified. nih.gov Additionally, ring-closing metathesis (RCM) has become a powerful tool for the synthesis of unsaturated rings, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org This reaction uses ruthenium-based catalysts to form a cyclic alkene from a diene precursor, with ethylene (B1197577) as a volatile byproduct. wikipedia.org While direct synthesis of this compound via RCM is not explicitly detailed, the methodology is broadly applicable to the formation of cyclic amine structures.

| Reactants | Reaction Type | Product Core | Reported Yield | Reference |

|---|---|---|---|---|

| N-ethylethylenediamine and Diethyl Oxalate | Condensation/Cyclization | 1-ethyl-2,3-dioxopiperazine | 76% | google.com |

| N-ethylethylenediamine and Oxalyl Chloride | Condensation/Cyclization | 1-ethyl-2,3-dioxopiperazine | Not specified | google.com |

| 1,2-Diamine and α,β-Unsaturated Ester | Aza-Michael/SN2 Cyclization | Substituted Piperazine | Varies | nih.gov |

| Diene Precursor | Ring-Closing Metathesis (RCM) | Unsaturated Heterocycle | Varies | wikipedia.orgorganic-chemistry.org |

An alternative to de novo ring construction is the functionalization of a pre-formed piperazinone ring. Piperazin-2-one, a simple six-membered cyclic amide, serves as a common and valuable intermediate for this purpose. medchemexpress.com Starting with piperazin-2-one, the ethyl carboxylate group can be introduced at the N1 position through an N-acylation reaction.

A standard method for this transformation is the reaction with ethyl chloroformate in the presence of a base, such as triethylamine (B128534). vulcanchem.com This reaction selectively acylates the secondary amine at the 1-position of the piperazinone ring, yielding the desired this compound. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity. The reactivity of tertiary amines with ethyl chloroformate is influenced by factors like the polarity of the solvent and the nature of the N-substituents. nii.ac.jp This highlights the importance of carefully controlling reaction conditions for selective acylation.

This derivatization approach is advantageous as it utilizes a readily available starting material and allows for the direct installation of the desired functional group.

Protective Group Chemistry in this compound Synthesis

The piperazinone ring contains two distinct nitrogen atoms, N1 and N4. To achieve selective functionalization and synthesize complex analogs, the use of protecting groups is indispensable.

Carbamate (B1207046) protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z), are widely employed in the synthesis of piperazine-containing compounds. These groups are valued for their ability to be introduced and removed under specific and often mild conditions, preventing unwanted side reactions at one nitrogen atom while the other is being modified.

The Boc group is particularly common. For example, in the synthesis of complex piperazine derivatives, a Boc group can be used to protect one of the amine functionalities. nih.gov This allows for other chemical transformations to be carried out on the unprotected part of the molecule. The Boc group is typically stable to a wide range of reaction conditions but can be readily removed with acid.

The benzyl (B1604629) group, often introduced as a benzyloxycarbonyl (Cbz) group, is another key protecting group. It is stable to many reagents but can be removed by catalytic hydrogenation. The relative lability of N-substituents to cleavage by reagents like ethyl chloroformate often follows the trend: benzyl > allyl > methyl > ethyl. nii.ac.jp This differential reactivity can be exploited in synthetic design.

The strategic use of protecting groups enables the regioselective functionalization of the piperazinone core. A typical synthetic sequence might involve:

Protection: A suitable protecting group, for example, a Boc group, is introduced to block the more reactive N4 nitrogen of a piperazine precursor.

Functionalization: With the N4 position protected, the N1 nitrogen can be selectively functionalized. For the synthesis of the target compound, this would involve acylation with ethyl chloroformate to install the ethyl carboxylate group.

Deprotection: The protecting group at N4 is then removed under specific conditions (e.g., acid treatment for Boc) to reveal the free amine.

Further Functionalization (Optional): The newly deprotected N4 amine is now available for further modification, allowing for the synthesis of a diverse library of analogs with various substituents at this position.

This protection/deprotection strategy is a powerful tool that provides chemists with precise control over the synthesis of complex, multi-functionalized piperazinone derivatives.

Advanced Chemical Transformations and Functionalization

Beyond the core synthesis and protection strategies, advanced chemical transformations are employed to create diverse analogs of this compound for various research applications, including medicinal chemistry. These transformations can be applied to the pre-formed and appropriately protected piperazinone scaffold.

For instance, after the synthesis of the core structure, further modifications can be made. This can include the introduction of substituents on the carbon backbone of the piperazinone ring or the elaboration of the group at the N4 position. For example, once the N4 amine is deprotected, it can undergo a wide range of reactions, such as alkylation, acylation, or reductive amination, to introduce a variety of functional groups.

The synthesis of substituted piperazine derivatives often involves multi-step sequences. For example, a synthetic route to 3-substituted piperazine-2-acetic acid esters starts from amino acids and involves the creation of a chiral 1,2-diamine intermediate which then undergoes cyclization. nih.gov Such strategies can be adapted to create analogs of this compound with specific stereochemistry and substitution patterns.

N-Alkylation and Acylation Reactions on the Piperazinone Nitrogen

The presence of a secondary amine in the piperazinone ring of this compound allows for straightforward derivatization through N-alkylation and N-acylation reactions. These reactions are fundamental in expanding the chemical diversity of this scaffold.

N-acylation is a common strategy to introduce a variety of substituents onto the piperazine nitrogen. For instance, the acylation of N-ethyl-piperazine with oleanonic or ursonic acid chlorides has been shown to produce the corresponding amides in high yields of 91-94% nih.gov. A general method for the monoacylation of symmetrical diamines, such as piperazine, involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent for the carboxylic acid rsc.org. This approach can be adapted for the acylation of the piperazinone nitrogen in this compound. The reaction of an N-protected piperazine with di-tert-butyl dicarbonate (B1257347) is a well-established method for introducing a Boc protecting group, a form of N-acylation google.com.

N-alkylation of the piperazinone nitrogen provides another avenue for structural modification. However, direct alkylation can sometimes be challenging. In related heterocyclic systems, such as 1,2,3,4-tetrahydrobenzo[c] dicp.ac.cnresearchgate.netnaphthyrin-5(6H)-one, direct alkylation has been observed to favor O-alkylation over N-alkylation, necessitating alternative synthetic routes for N-substituted products acs.org. For piperazines, diastereoselective alkylation of N-Boc protected cyclic β-amino esters has been achieved with high stereoselectivity using lithium hexamethyldisilazide (LHMDS) as a base whiterose.ac.uk. This suggests that for this compound, a protected intermediate may be beneficial for achieving selective N-alkylation.

Table 1: Examples of N-Alkylation and Acylation Reactions on Piperazine and Related Scaffolds

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| N-ethyl-piperazine | Oleanonic acid chloride | N-ethyl-piperazinyl oleanonic amide | 94 | nih.gov |

| N-ethyl-piperazine | Ursonic acid chloride | N-ethyl-piperazinyl ursonic amide | 91 | nih.gov |

| Piperazine | Phenylacetic acid, CDI | Phenyl-piperazin-1-yl-methanone | - | rsc.org |

| Piperazine-2-one | Di-tert-butyl dicarbonate | 1-Boc-3-oxopiperazine | 90 | guidechem.com |

| N-Boc-piperidine-3-carboxylate | (α-bromomethyl)acrylate, LHMDS | Di-ester product | 79 | whiterose.ac.uk |

Note: This table includes examples from related piperazine compounds to illustrate the general applicability of the reactions.

Stereoselective and Diastereoselective Synthetic Routes to Substituted Derivatives

The development of stereoselective and diastereoselective methods for the synthesis of substituted piperazinone derivatives is crucial for accessing chiral molecules with specific biological activities. Several strategies have been employed to control the stereochemistry of these compounds.

One effective approach is the use of a chiral auxiliary. For example, the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to an α-amino sulfinylimine bearing Ellman's auxiliary acs.org. This methodology provides access to stereochemically defined trifluoromethylated piperazines.

Asymmetric catalysis is another powerful tool. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee) dicp.ac.cn. This method offers a direct route to enantioenriched piperazinones. Furthermore, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in the synthesis of 2,6-disubstituted piperazines, with the relative stereochemistry of the product being confirmed as trans rsc.org.

The synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved starting from optically pure amino acids, which are converted to chiral 1,2-diamines. These diamines then undergo annulation to yield enantiopure piperazine derivatives nih.gov. However, in some cases, such as the synthesis of 3-phenyl substituted derivatives, racemization has been observed nih.gov.

A nitro-Mannich reaction has been utilized as a key stereochemical determining step in the diastereoselective synthesis of a piperazinone natural product, piperazirum. This reaction sets up the C5/C6 relative stereochemistry, which in turn controls the formation of the stereocenter at C-3 beilstein-journals.org.

Table 2: Stereoselective Synthetic Approaches to Piperazinone Derivatives

| Method | Key Reagents/Catalysts | Product Type | Stereoselectivity | Reference |

| Chiral Auxiliary | Ellman's auxiliary, TMSCF3 | 2-Phenyl-3-(trifluoromethyl)piperazines | Diastereoselective | acs.org |

| Asymmetric Hydrogenation | Palladium catalyst | Chiral disubstituted piperazin-2-ones | up to 90% ee, >20:1 dr | dicp.ac.cn |

| Intramolecular Hydroamination | Palladium catalyst | trans-2,6-disubstituted piperazines | High diastereoselectivity | rsc.org |

| Chiral Pool Synthesis | Optically pure amino acids | Enantiopure 3-substituted piperazine-2-acetic acid esters | High enantiomeric purity | nih.gov |

| Nitro-Mannich Reaction | - | Diastereomerically pure piperazinones | Diastereoselective | beilstein-journals.org |

Note: This table highlights general strategies that can be applied to the synthesis of substituted this compound analogs.

Multi-component Reaction Approaches for Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are well-suited for the rapid generation of diverse libraries of compounds for drug discovery. Several MCRs have been developed for the synthesis of heterocyclic scaffolds, including those related to piperazinones.

While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs can be envisioned to produce precursors or analogs. For example, a one-pot, three-component synthesis of pyridazinones has been reported, demonstrating the power of MCRs in constructing six-membered heterocycles researchgate.net. The Ugi four-component reaction (U-4CR) is another versatile MCR that can be used to generate complex peptide-like structures, which could potentially be cyclized to form piperazinone derivatives mdpi.com.

A cascade, metal-promoted transformation involving a chloro allenylamide, a primary amine, and an aryl iodide has been developed to afford piperizinones in good yields. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis thieme-connect.com. Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence to provide 3-aryl/alkyl piperazin-2-ones with high enantioselectivity acs.org.

The synthesis of tetrahydropyrazines, which are precursors to piperazines, has been achieved through a gold-catalyzed cyclization of substrates prepared from the ring-opening of cyclic sulfamidates with propargylic sulfonamides. These tetrahydropyrazines can then be subjected to further multi-component reactions to generate diverse piperazine scaffolds organic-chemistry.org.

Table 3: Multi-component Reaction Strategies for Heterocycle Synthesis

| Reaction Type | Key Components | Product Scaffold | Reference |

| Three-component reaction | Arenes, cyclic anhydrides, ArNHNH2 | Pyridazinones/Phthalazinones | researchgate.net |

| Cascade reaction | Chloro allenylamide, primary amine, aryl iodide | Piperizinones | thieme-connect.com |

| One-pot DROC | Aldehydes, (phenylsulfonyl)acetonitrile, diamines | 3-Aryl/alkyl piperazin-2-ones | acs.org |

| Gold-catalyzed cyclization/MCR | Cyclic sulfamidates, propargylic sulfonamides | Tetrahydropyrazines/Piperazines | organic-chemistry.org |

Note: This table showcases MCRs that could be adapted for the synthesis of this compound analogs and derivatives.

Isolation and Purification Techniques in Synthetic Research

The isolation and purification of the target compound from a reaction mixture are critical steps in synthetic chemistry to ensure the final product's purity and to enable accurate characterization. For this compound and its analogs, standard techniques such as chromatography and recrystallization are commonly employed.

Chromatographic Separation Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a widely used and efficient technique for the purification of organic compounds. youtube.comgilson.com It is a form of preparative liquid chromatography that uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate the components of a mixture based on their differential adsorption to the stationary phase rochester.edu.

The choice of eluent system is crucial for achieving good separation. A common solvent system for the purification of moderately polar compounds like piperazinone derivatives is a mixture of a non-polar solvent such as hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent like methanol (B129727) rsc.org. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities rochester.edu. For basic compounds like piperazines, adding a small amount of a base such as triethylamine to the eluent can improve the peak shape and prevent tailing rochester.edu. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product youtube.com. After purification by flash chromatography, the purity of the isolated compound is often assessed by techniques like HPLC windows.net.

Recrystallization and Precipitation for Compound Isolation

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility. The impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor libretexts.orgmt.com.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures mt.com. For this compound and its analogs, polar organic solvents are often suitable. For example, recrystallization from ethanol has been reported for the purification of related compounds vulcanchem.com. In some cases, a mixture of solvents may be required to achieve the desired solubility profile. The purity of the recrystallized product can be confirmed by measuring its melting point, which should be sharp and consistent with the literature value for a pure compound thermofisher.com.

Precipitation can also be used for isolation, particularly when a compound is highly insoluble in a specific solvent system. This can be achieved by changing the solvent composition to decrease the solubility of the target compound, leading to its precipitation out of the solution google.com.

Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Oxopiperazine 1 Carboxylate Derivatives

Nucleophilic and Electrophilic Reaction Profiles

The electronic nature of the oxopiperazine ring dictates its reaction profile. The N1 nitrogen is rendered non-nucleophilic due to its involvement in the electron-withdrawing ethyl carbamate (B1207046) group. In contrast, the N4 nitrogen, part of a lactam, possesses an acidic proton and can be deprotonated to form a potent nucleophile. The C3 carbonyl carbon is an electrophilic center, susceptible to attack by reducing agents and organometallics.

The primary site of reactivity on the heterocyclic ring is the secondary amine at the N4 position. While the lone pair on this nitrogen is delocalized into the adjacent carbonyl group, diminishing its nucleophilicity, the corresponding N-H proton is acidic. Treatment with a suitable base readily generates an amidate anion, which can participate in various C-N bond-forming reactions.

Common transformations at the N4 position include N-alkylation and N-acylation under basic conditions. A particularly significant transformation is the N-arylation, which is often accomplished using metal catalysis. This functionalization is crucial for building molecular complexity and is a key strategy in the synthesis of pharmacologically active compounds.

The C3 amide carbonyl group is another key reactive site. Its electrophilicity allows for transformations typical of lactams. The most significant of these is reduction. Strong reducing agents are required to achieve this transformation due to the resonance stability of the amide bond.

Lithium aluminum hydride (LiAlH₄) is a sufficiently powerful reagent to reduce the amide carbonyl of the oxopiperazine ring. libretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately leading to the formation of the corresponding fully reduced piperazine (B1678402) derivative, with the C3-carbonyl being converted to a methylene (B1212753) (CH₂) group. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. libretexts.orgwikipedia.org The Clemmensen and Wolff-Kishner reductions are typically employed for reducing ketones to alkanes and are not the standard methods for amide reduction. youtube.com

Cascade and Rearrangement Reactions

Cascade reactions, where multiple bonds are formed in a single synthetic operation, provide an efficient pathway to complex molecules from simple precursors. Several cascade strategies have been developed for the synthesis of the oxopiperazine core itself.

One notable example is an enantioselective reductive amination and amidation cascade reaction. acs.org This method utilizes iridium or rhodium complexes to catalyze the coupling of alkyl diamines with α-ketoesters, affording chiral piperazinone products in high yield and enantioselectivity. acs.org Another innovative approach uses organocatalysis to convert simple aldehydes into enantioenriched 2-oxopiperazines through a four-step reaction sequence involving chlorination, oxidation, nucleophilic substitution, and cyclization, all performed in a single flask. acs.orgnih.gov

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| Enantioselective Reductive Amination/Amidation Cascade | Alkyl diamine, α-ketoester | [Ir(cod)Cl]₂ or Rh complex, Chiral Ligand | Chiral Piperazinone | High yield and enantioselectivity (up to 95% ee). |

| Organocatalytic Cascade from Aldehydes | Aldehyde, N,N'-Dibenzylethylenediamine | Imidazolidinone organocatalyst, NCS, Oxidant | Chiral 2-Oxopiperazine | Four-step sequence in one pot; high enantioselectivity. |

This table summarizes cascade reactions that form the oxopiperazine ring system, based on reported research findings. acs.orgacs.org

While rearrangements of the pre-formed oxopiperazine ring are less common, the synthesis often involves intermediates where rearrangements could conceptually occur, though these are typically controlled by the reaction conditions.

Catalytic Approaches in Oxopiperazine Chemistry

Catalysis offers powerful tools for the selective functionalization of oxopiperazine scaffolds, enabling reactions that would be difficult to achieve through classical methods. Both metal-based and organic catalysts have been successfully employed.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are highly effective for the N-arylation of the oxopiperazine N4-amide. mdpi.com This reaction typically involves treating the N-H-containing oxopiperazine derivative with an aryl halide in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), a base (e.g., K₂CO₃), and often a ligand to stabilize the copper catalyst and facilitate the reaction. rsc.orgorganic-chemistry.org These methods are valued for their reliability and tolerance of a wide range of functional groups on the aryl halide partner. mdpi.comnih.gov

The general mechanism involves the formation of a copper-amidate species, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then furnishes the N-aryl piperazinone product and regenerates the active copper(I) catalyst.

| Aryl Halide | Substrate Type | Catalyst System | Base | Solvent | Yield |

| Iodobenzene | Adamantane-containing amine | CuI / Ligand | K₂CO₃ | Dioxane | Good |

| p-Substituted Iodobenzenes | Adamantane-containing amine | CuI / Ligand | Cs₂CO₃ | Dioxane | Variable |

| 2-Iodonaphthalene | Polyamine | CuI / Ligand | K₃PO₄ | MeCN | 46% |

| Diaryliodonium Salts | 1,2,4-Oxadiazin-5(6H)-one | CuI | DIPEA | Toluene | 46-97% |

This table presents representative examples of copper-catalyzed N-arylation on various amine and amide substrates, demonstrating the versatility of the method. mdpi.comrsc.org

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a key technology in modern synthesis. mdpi.com In the context of oxopiperazine chemistry, organocatalysts are primarily used to control stereochemistry during the synthesis of the ring system itself.

For instance, the synthesis of enantioenriched 2-oxopiperazines can be achieved via a pathway where the key step is an asymmetric α-chlorination of an aldehyde, catalyzed by a chiral imidazolidinone catalyst (a MacMillan-type catalyst). acs.orgnih.gov This step establishes the stereocenter that is carried through the subsequent reaction sequence to yield the final chiral product. This demonstrates the power of organocatalysis to create valuable, stereodefined building blocks. While the oxopiperazine core itself can be a component of a larger chiral ligand or catalyst, its application as a direct organocatalyst is less documented. The primary role in this context is that of a substrate in organocatalyzed transformations. acs.org

Strategic Utility of Ethyl 3 Oxopiperazine 1 Carboxylate As a Synthetic Intermediate

Foundation for Nitrogen-Containing Heterocyclic Systems

There is no specific information available in the surveyed literature describing the use of Ethyl 3-oxopiperazine-1-carboxylate as a foundational building block for the synthesis of other nitrogen-containing heterocyclic systems. General methodologies exist for the elaboration of N-heterocycles, but specific examples originating from this particular ethyl ester are not provided in the search results.

Precursor in Complex Chemical Synthesis

Enabling Scaffold for Bioactive Compound Construction

No specific bioactive compounds are documented in the searched literature as being constructed from an this compound scaffold. While the oxopiperazine core is a component of some biologically active molecules, the direct synthetic lineage from this specific ethyl ester precursor is not established in the available data.

Application in the Generation of Chemical Libraries for High-Throughput Screening

No studies were found that describe the application of this compound in the generation of chemical libraries for high-throughput screening (HTS). The process of creating libraries for HTS involves the systematic modification of a core scaffold to produce a wide array of related molecules, but there is no evidence in the provided search results that this specific compound has been utilized for this purpose.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within ethyl 3-oxopiperazine-1-carboxylate.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum for this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the three inequivalent methylene (B1212753) groups of the piperazine (B1678402) ring. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the proton's local environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

The ethyl group typically presents as a quartet for the methylene (-OCH₂CH₃) protons, resulting from coupling to the three adjacent methyl protons, and a triplet for the methyl (-OCH₂CH₃) protons, from coupling to the two adjacent methylene protons. The three methylene groups on the piperazine ring are expected to appear as complex multiplets due to their distinct chemical environments and spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound Note: The following are predicted values based on standard chemical shift principles. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-OCH₂CH₃ ) | ~1.25 | Triplet (t) | 3H |

| Piperazine Ring Protons | ~3.45 - 3.60 | Multiplet (m) | 4H |

| Ethyl (-OCH₂ CH₃) | ~4.15 | Quartet (q) | 2H |

| Piperazine Ring Protons | ~3.9 - 4.1 | Multiplet (m) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and functional group.

The spectrum is expected to show seven distinct resonances: one for the ketone carbonyl carbon, one for the carbamate (B1207046) carbonyl carbon, two for the carbons of the ethyl group, and three for the distinct carbons of the piperazine ring. The chemical shifts for carbonyl carbons are typically found far downfield (150-180 ppm), while those for sp³-hybridized carbons appear further upfield. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound Note: The following are predicted values based on standard chemical shift principles. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-O-CH₂-C H₃) | ~14 |

| Piperazine Ring Carbons | ~40 - 55 |

| Ethyl (-O-C H₂-CH₃) | ~61 |

| Carbamate (C =O) | ~155 |

| Ketone (C =O) | ~168 |

Two-Dimensional and Advanced NMR Techniques for Comprehensive Structural Assignment

While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. ipb.pt For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal directly to its attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) technique is invaluable for establishing connectivity across multiple bonds (typically 2-3 bonds). ipb.pt For instance, an HMBC experiment would show a correlation between the protons of the ethyl group and the carbamate carbonyl carbon, confirming the ester functionality's placement. These advanced methods are essential for definitively piecing together the molecular puzzle and ensuring the correct structural assignment. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, typically to within 5 parts per million (ppm). This precision allows for the confident determination of the elemental formula. For this compound (C₇H₁₂N₂O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. lcms.cz The data is typically reported by comparing the calculated mass for the predicted formula to the experimentally found mass. rsc.org

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Mass [M+H]⁺ | Found Mass |

| C₇H₁₂N₂O₃ | [M+H]⁺ | 173.0921 | 173.0920 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com In the analysis of this compound, an LC system would first separate the target compound from any synthesis precursors, byproducts, or degradation products. nih.gov The eluent from the chromatograph is then introduced into the mass spectrometer, which serves as a detector. The MS provides the molecular weight of the compound in the main peak, confirming its identity, and can also reveal the masses of any impurities present in the sample, thus serving as a robust method for purity assessment. bldpharm.comnih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For a crystalline powder, the technique of X-ray Powder Diffraction (XRPD) is employed. It serves as a crucial tool in pharmaceutical sciences for identifying the specific crystalline form (polymorph) of a substance, assessing its purity, and ensuring batch-to-batch consistency. researchgate.netlibretexts.org Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for that specific phase. researchgate.net

While specific single-crystal X-ray diffraction data for this compound is not publicly available in the literature, analysis of structurally related heterocyclic compounds provides insight into the type of information that would be obtained. For instance, the analysis of a fused heterocyclic system reveals detailed crystallographic parameters. mdpi.commsu.ru

The table below illustrates the typical crystallographic data obtained from a single-crystal XRD analysis, using a substituted triazolo-thiadiazole indole (B1671886) derivative as an example to showcase the detailed structural information that can be determined. mdpi.com

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Heterocyclic Compound. (Note: Data shown is for 8-(1H-indol-2-yl)-5-(p-tolyl)- mkuniversity.ac.inniscpr.res.inresearchgate.nettriazolo[3,4-b] mkuniversity.ac.inresearchgate.netresearchgate.netthiadiazole, as a representative example.) mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 14.2893(3) Åb = 7.9833(2) Åc = 15.1107(4) Å |

| Unit Cell Angles | α = 90°β = 107.034(2)°γ = 90° |

| Volume (V) | 1646.91(7) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.403 Mg/m³ |

This level of detailed structural information is critical for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal and influence properties like solubility and stability. mdpi.com

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. niscpr.res.in The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. niscpr.res.inresearchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups: a tertiary amide (lactam), a carbamate (ester of a carbamic acid), and aliphatic C-H bonds within the piperazine ring and the ethyl group.

While a published, fully assigned spectrum for this compound is not available, the expected positions of its principal infrared absorptions can be predicted based on established correlation tables and data from analogous structures. researchgate.netpg.edu.pllibretexts.org The carbonyl (C=O) stretching vibrations are particularly informative. The amide carbonyl (in the lactam ring) and the carbamate carbonyl would likely appear as strong, distinct bands in the region of 1650-1750 cm⁻¹. pg.edu.pllibretexts.org The precise frequency can be influenced by ring strain and the electronic effects of adjacent atoms. pg.edu.pl

The table below outlines the expected characteristic infrared absorption frequencies for the functional groups present in this compound.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide (Lactam) | C=O stretch (Amide I band) | 1670 ± 20 | Strong |

| Carbamate (Ester) | C=O stretch | 1720 ± 20 | Strong |

| Aliphatic C-H | C-H stretch | 2850 - 2980 | Medium to Strong |

| Carbamate | C-N stretch | 1250 - 1350 | Medium |

| Carbamate | C-O stretch | 1000 - 1250 | Medium to Strong |

| Amide (Lactam) | C-N stretch | 1200 - 1300 | Medium |

Analysis of the fingerprint region (below 1500 cm⁻¹) would provide more detailed structural information, though the absorptions in this area are complex and often unique to the entire molecular structure. niscpr.res.in

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of Ethyl 3 Oxopiperazine 1 Carboxylate Systems

Molecular Modeling and Docking Studies in Rational Drug Design

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. For ethyl 3-oxopiperazine-1-carboxylate, these studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

In a typical molecular docking workflow, a 3D model of this compound would be generated and its energy minimized. This model would then be placed into the binding site of a target protein of interest. Docking algorithms would explore various possible conformations and orientations of the ligand within the binding site, calculating a scoring function for each pose to estimate the binding affinity. These scores are often expressed in terms of binding energy (e.g., kcal/mol).

Studies on various piperazine-containing compounds have demonstrated their ability to bind to a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. nih.govnih.govnih.govnih.gov For example, molecular docking studies of piperazine (B1678402) derivatives have been used to investigate their potential as inhibitors for targets like the SARS-CoV-2 main protease and urease. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov

For this compound, the carbonyl oxygen of the oxopiperazine ring, the ester carbonyl oxygen, and the secondary amine hydrogen are all potential hydrogen bond donors or acceptors. The ethyl group and the piperazine ring itself can participate in hydrophobic and van der Waals interactions. A hypothetical docking study against a generic kinase target might yield results similar to those presented in Table 1.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Binding Parameter | Predicted Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | GLU81, LEU132, VAL35 |

| Hydrogen Bonds | 2 | GLU81 (with N-H), LYS33 (with C=O) |

| Hydrophobic Interactions | 4 | LEU15, VAL23, ALA45, LEU132 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical results from a molecular docking simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. For this compound, these calculations can predict a variety of fundamental properties.

DFT calculations could be used to determine the molecule's optimal 3D geometry, bond lengths, and bond angles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with biological targets or other reactants. For instance, the MEP would likely show negative potential around the carbonyl oxygens, indicating sites susceptible to electrophilic attack, and positive potential near the N-H proton.

Furthermore, frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Theoretical studies on similar N-acylpiperazines and related heterocyclic systems have used these methods to understand their stability and reactivity. ntis.govresearchgate.net An illustrative summary of predicted electronic properties for this compound from a hypothetical DFT calculation is shown in Table 2.

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation (B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical results from a quantum chemical calculation.

Conformational Analysis and Stereochemical Outcome Prediction

The piperazine ring in this compound is not planar and can adopt several conformations, with the chair form being the most stable for piperazine itself. ntis.gov The presence of the oxo group and the ethyl carboxylate substituent introduces additional complexity. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. This would reveal the relative energies of different conformers, such as various chair and boat forms of the piperazine ring, as well as the orientation of the ethyl carboxylate group. Studies on N-substituted piperazines have shown that the nature and size of the substituent can influence the preferred conformation and the energy barrier for ring inversion. rsc.org

For this compound, a key conformational feature would be the axial versus equatorial positioning of the substituents on the chair-like piperazine ring. Due to steric hindrance, it is generally expected that the bulkier ethyl carboxylate group would prefer an equatorial position to minimize unfavorable interactions. The presence of the amide bond within the ring also introduces the possibility of cis/trans isomerism due to the partial double bond character of the C-N bond, which can be investigated by calculating the rotational energy barrier.

Table 3: Illustrative Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair (Equatorial Ethyl Carboxylate) | 0.00 | 95.8 |

| Chair (Axial Ethyl Carboxylate) | 2.5 | 4.1 |

| Twist-Boat | 5.5 | <0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical results from a conformational analysis study.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanism of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational studies could investigate various reactions, such as its synthesis, hydrolysis, or metabolic transformations. For example, a study could model the N-acylation of a piperazine precursor with ethyl chloroformate to form the title compound. This would involve calculating the energies of the reactants, the tetrahedral intermediate, and the product, as well as the transition states for the formation and breakdown of the intermediate.

Experimental and theoretical studies on the reactions of piperazine and its derivatives, such as their oxidation or reactions with radicals, have been performed to understand their atmospheric chemistry and degradation pathways. nih.gov These studies determine branching ratios for reactions at different sites (e.g., N-H vs. C-H abstraction) and calculate reaction rate constants. nih.gov

A computational investigation of the alkaline hydrolysis of the ester group in this compound would likely proceed through a two-step mechanism involving a tetrahedral intermediate. The calculated energy profile would resemble the illustrative data in Table 4. Such studies are crucial for understanding the compound's stability under different conditions.

Table 4: Illustrative Calculated Energy Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State 1 | +12.5 |

| Tetrahedral Intermediate | -18.0 |

| Transition State 2 | +15.0 |

| Products (Carboxylate + Ethanol) | -25.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a typical calculated reaction energy profile.

Intellectual Property and Academic Literature Landscape

Analysis of Patent Applications and Granted Patents related to Oxopiperazine Derivatives

The intellectual property landscape for oxopiperazine derivatives reveals a significant interest in their therapeutic potential across a wide range of medical conditions. Analysis of patent applications and granted patents indicates that these compounds are primarily explored for their utility in treating disorders of the central nervous system (CNS), pain, and cancer.

Patents frequently describe oxopiperazine derivatives as modulators of ion channels, particularly sodium (Nav) and calcium (Cav) channels. For instance, patent application US20120220605A1 discloses oxopiperazine derivatives for ameliorating conditions characterized by unwanted sodium and/or calcium channel activity, specifically targeting Nav1.7, Nav1.8, or Cav3.2 channels. google.com The therapeutic applications cited in this patent are extensive, covering epilepsy, pain, cancer, migraine, Parkinson's disease, depression, schizophrenia, psychosis, and tinnitus. google.com This highlights the broad therapeutic window being investigated for this class of compounds.

The piperazine (B1678402) moiety itself is a well-established pharmacophore in drug design. A 2016 review of patents from 2010 onwards underscores the versatility of the piperazine ring, which is present in numerous drugs for various therapeutic uses including antipsychotic, antihistamine, anticancer, and antiviral applications. nih.gov The review notes that while the scaffold was historically associated with CNS activity, research has expanded significantly, demonstrating its potential across diverse diseases. nih.gov This foundational importance of the piperazine core substantiates the continued exploration of its derivatives, such as the oxopiperazine class.

Specific patents also cover methods of preparation and the creation of prodrugs to improve pharmacological properties. For example, patent US7750013B2 relates to N-oxides of piperazine derivatives, designed as prodrugs for treating CNS disorders. google.com Other patents focus on the industrial-scale synthesis of key intermediates. Patent KR100542820B1, for instance, provides a method for preparing 1-ethyl-2,3-dioxopiperazine using oxalyl chloride, aiming for high yield and purity suitable for a pharmaceutical intermediate. google.com Similarly, US11254641B2 outlines a method for producing large quantities of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, another crucial building block. google.com

The following table summarizes a selection of patents related to oxopiperazine and piperazine derivatives, illustrating the key areas of innovation and therapeutic focus.

| Patent Number | Title | Key Findings/Application Area | Assignee/Applicant |

|---|---|---|---|

| US20120220605A1 | Oxopiperazine derivatives for the treatment of pain and epilepsy google.com | Compounds useful for treating conditions associated with sodium and T-type calcium channel activity, such as epilepsy, pain, cancer, and migraine. google.com | Not specified in abstract |

| US7750013B2 | N-oxides as prodrugs of piperazine and piperidine (B6355638) derivatives google.com | Relates to N-oxides of piperazine derivatives as prodrugs for the treatment of CNS disorders. google.com | Solvay Pharmaceuticals B.V. |

| KR100542820B1 | Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride google.com | Provides a high-yield, rapid manufacturing method for 1-ethyl-2,3-dioxopiperazine, a key pharmaceutical intermediate. google.com | Not specified in abstract |

| US11254641B2 | Intermediates for optically active piperidine derivatives and preparation methods thereof google.com | A method for industrially producing highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. google.com | Kyung-Bo Pharm Co., Ltd. |

| WO2011026240A1 | Oxopiperazine derivatives for the treatment of pain and epilepsy google.com | Describes oxopiperazine derivatives for therapeutic use in pain and epilepsy. google.com | Not specified in abstract |

Comprehensive Review of Peer-Reviewed Academic Publications and Scholarly Articles

The academic literature provides further insight into the synthesis and potential applications of oxopiperazine derivatives, often exploring their role as peptidomimetics and scaffolds for drug discovery. These compounds are recognized for their ability to act as substitutes for peptides in interactions with biological receptors, offering advantages such as higher metabolic stability and better bioavailability. researchgate.net

A key area of research is the development of synthetic routes to create diverse libraries of oxopiperazine derivatives. One study reports two distinct methods for synthesizing derivatized oxopiperazines from α-amino acids, employing reductive amination and sulfonamide approaches. researchgate.net These scaffolds are designed to mimic protein secondary structures, such as helices, making them attractive for developing inhibitors of protein-protein interactions, a crucial area in modern therapeutics. researchgate.net

The oxopiperazine structure is part of a larger family of heterocyclic compounds that are of immense interest to medicinal chemists. Reviews on related structures, such as oxadiazines and oxazepines, consistently highlight their broad pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. manipal.eduresearchgate.net For example, a 2024 review on 1,3,4-oxadiazine derivatives emphasizes their potential in pharmaceuticals, agrochemicals, and materials science, with various synthetic routes enabling extensive structural diversity. manipal.edu This broader context suggests that the oxopiperazine core has similar potential for generating a wide array of biologically active molecules.

Research into related carboxylate compounds also informs the potential utility of Ethyl 3-oxopiperazine-1-carboxylate. A study published in the Journal of the Chemical Society, Perkin Transactions 1 describes the synthesis of ethyl 3-oxopyrazolidine-4-carboxylates, though it notes limitations due to competing reactions. rsc.org Such synthetic studies are fundamental for building the chemical toolbox available to medicinal chemists.

The following table summarizes selected academic publications relevant to oxopiperazine derivatives and their synthesis, showcasing the scientific community's efforts to understand and utilize these compounds.

| Publication Source | Study Focus | Key Research Findings |

|---|---|---|

| ResearchGate (Article) | Derivatized Oxopiperazine Rings from Amino Acids researchgate.net | Reports two synthesis routes for oxopiperazines designed as constrained peptide mimics. These scaffolds show potential as inhibitors of protein-protein interactions. researchgate.net |

| PubMed (Review) | Piperazine derivatives for therapeutic use: a patent review (2010-present) nih.gov | Reviews the wide-ranging therapeutic applications of piperazine-containing compounds, noting a shift from solely CNS-focused research to broader areas like oncology and infectious diseases. nih.gov |

| Journal of the Chemical Society, Perkin Transactions 1 | Synthesis of ethyl 3-oxopyrazolidine-4-carboxylates rsc.org | Describes the formation of ethyl 3-oxopyrazolidine-4-carboxylates from the reaction of hydrazine (B178648) hydrate (B1144303) with specific diesters. rsc.org |

| ResearchGate (Review) | Oxazepine Derivatives, Synthesis and Applications researchgate.net | Reviews the synthesis and wide-ranging applications of oxazepine derivatives, noting their use as antiepileptic, antifungal, and anti-inflammatory agents. researchgate.net |

Future Research Directions and Emerging Scientific Trends

Innovative Methodologies for Synthesis and Diversification

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of the oxopiperazine scaffold. Current research focuses on creating robust and modular procedures that allow for the introduction of diverse substituents, thereby generating extensive chemical libraries for screening. nih.gov

A key area of innovation lies in the development of automated synthesis platforms. For instance, fully automated solid-phase synthesis of oxopiperazine helix mimics has been successfully demonstrated, utilizing standard Fmoc solid-phase peptide synthesis methodology. mesalabs.com This approach enables the rapid diversification of the scaffold, which is crucial for discovering new ligands for protein targets. mesalabs.com The use of fluorous tag technology in conjunction with solution-phase parallel synthesis has also proven effective for the high-throughput construction of oxopiperazine libraries. nih.gov These methods facilitate the creation of large collections of compounds with high purity, which are essential for screening campaigns. nih.gov

Furthermore, research is being directed towards the regioselective functionalization of the oxopiperazine ring. This involves the precise control of reaction conditions to introduce functional groups at specific positions (N1, N4, and C5), allowing for fine-tuning of the molecule's properties. nih.gov Such control is critical for developing compounds with specific biological activities. nih.gov

| Methodology | Description | Key Advantages | Reference |

| Automated Solid-Phase Synthesis | Utilizes Fmoc solid-phase peptide synthesis for the automated construction of oxopiperazine helix mimics. | Rapid diversification of the scaffold, enabling the discovery of new protein ligands. | mesalabs.com |

| Fluorous Tag Technology | Employs a solution-phase parallel synthesis platform with fluorous tags for library construction. | High-throughput synthesis of large libraries with high average purity without extensive purification. | nih.gov |

| Regioselective Functionalization | Involves the fine-tuning of reaction conditions for selective functionalization at N1, N4, and C5 positions. | Precise control over molecular structure to optimize biological activity. | nih.gov |

Identification of Novel Biological Targets and Therapeutic Modalities

The structural features of oxopiperazine derivatives make them attractive candidates for targeting a variety of biological pathways. A significant focus of current research is the identification of novel protein targets and the development of new therapeutic approaches.

Oxopiperazines have been designed as peptidomimetics, molecules that mimic the structure and function of peptides. nih.govnih.gov This includes their use as β-turn mimetics, which can replicate the secondary structure of proteins involved in various biological recognition processes. nih.gov By mimicking these structures, oxopiperazine-based compounds can modulate protein-protein interactions, which are often implicated in disease.

One promising therapeutic area is in oncology. Certain highly functionalized 2-oxopiperazines have been screened for their cytotoxic effects on human cancer cell lines. nih.gov Additionally, research into dual inhibitors of EGFR and HER2 kinases, which are involved in the progression of gastric cancers, has shown the potential of complex heterocyclic compounds. nih.gov While not directly involving ethyl 3-oxopiperazine-1-carboxylate, this highlights the broader potential of related scaffolds in cancer therapy.

Another area of investigation is their use as antagonists for receptors like the Protease-Activated Receptor 1 (PAR1), which is involved in platelet aggregation. nih.gov The development of PAR1 antagonists could lead to new antiplatelet therapies. nih.gov The versatility of the oxopiperazine scaffold suggests that with further research, a wide range of other biological targets and therapeutic applications may be discovered. chemimpex.com

Integration of Artificial Intelligence and Machine Learning in Oxopiperazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery, and research on oxopiperazines is no exception. These computational tools can significantly accelerate the identification and optimization of lead compounds.

AI and ML algorithms can be employed to analyze large datasets of chemical structures and biological activities to identify structure-activity relationships (SAR). researchgate.net This can help in predicting the biological activity of novel oxopiperazine derivatives before they are synthesized, saving time and resources. For example, machine learning models can be trained to predict the antioxidant capacity of polyphenols based on their molecular descriptors, a concept that could be adapted for oxopiperazine research. researchgate.net

Furthermore, AI can be used in the analysis of complex biological data to identify new potential drug targets for oxopiperazine-based compounds. nih.govnih.gov By analyzing genomic, proteomic, and metabolomic data, AI can help researchers understand the underlying mechanisms of diseases and identify key proteins or pathways that could be modulated by small molecules like oxopiperazines.

The use of AI in Optical Chemical Structure Recognition (OCSR) is also noteworthy. researchgate.netarxiv.org These tools can automatically extract chemical structure information from images in scientific literature, helping to build large, machine-readable databases of chemical information that can be used to train predictive models. researchgate.netarxiv.org

| AI/ML Application | Description | Potential Impact on Oxopiperazine Research | Reference |

| Predictive Modeling (QSAR) | Using algorithms to establish relationships between chemical structure and biological activity. | Faster identification of promising oxopiperazine candidates with desired therapeutic properties. | researchgate.net |

| Novel Target Identification | Analyzing large-scale biological data to uncover new proteins or pathways implicated in disease. | Expanding the therapeutic potential of oxopiperazines to new disease areas. | nih.govnih.gov |

| Optical Chemical Structure Recognition | Automating the extraction of chemical structures from literature to build comprehensive databases. | Facilitating the creation of large datasets for training more accurate predictive models. | researchgate.netarxiv.org |

Advancements in High-Throughput Synthesis and Screening Applications

High-throughput synthesis (HTS) and high-throughput screening (HTS) are cornerstones of modern drug discovery, enabling the rapid generation and evaluation of large numbers of compounds. youtube.com These technologies are being increasingly applied to the study of oxopiperazines.

The development of high-throughput synthesis methods, as discussed in section 9.1, allows for the creation of diverse libraries of oxopiperazine derivatives. nih.govrsc.org These libraries can then be subjected to high-throughput screening to identify "hit" compounds with activity against a specific biological target. youtube.com Advanced robotic systems can test millions of compounds in a short period, dramatically accelerating the initial stages of drug discovery. youtube.com

Computational high-throughput virtual screening (HTVS) is another powerful tool. nih.gov This approach uses computer models to dock large libraries of virtual compounds into the binding site of a target protein, predicting their binding affinity. nih.gov This allows for the pre-screening of vast chemical spaces to prioritize compounds for synthesis and experimental testing.

The data generated from high-throughput screening is immense, and data scientists employ advanced algorithms to identify patterns and pinpoint potential drug candidates. youtube.com This integration of automation, robotics, and data analysis is crucial for efficiently navigating the vast chemical space of oxopiperazine derivatives to find novel therapeutic agents. axcelead-us.com

| Technology | Description | Application in Oxopiperazine Research | Reference |

| High-Throughput Synthesis | Automated and parallel synthesis methods for the rapid generation of compound libraries. | Creation of diverse oxopiperazine libraries for screening. | nih.govrsc.org |

| High-Throughput Screening | Robotic systems for testing millions of compounds against a biological target. | Rapid identification of "hit" compounds from oxopiperazine libraries. | youtube.comaxcelead-us.com |

| High-Throughput Virtual Screening | Computational docking of virtual compounds to predict binding affinity. | Prioritization of oxopiperazine derivatives for synthesis and experimental testing. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-oxopiperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous benzyl derivatives (e.g., Benzyl 3-oxopiperazine-1-carboxylate) are prepared using copper-catalyzed Ullmann-type couplings under reflux with KCO and dioxane as a solvent . Ethyl esters may substitute benzyl groups by employing ethyl chloroformate or similar reagents. Optimizing catalyst loading (e.g., CuI at 10 mol%) and reaction time (e.g., 40 hours under nitrogen) improves yields. Post-synthesis, purification via silica gel chromatography (e.g., 0–35% EtOAc/hexane gradients) is critical .

Q. What safety precautions are essential when handling this compound?

- Methodology : While specific safety data for the ethyl variant is limited, structural analogs (e.g., Benzyl 3-oxopiperazine-1-carboxylate) require strict precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : Store in inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. How is this compound characterized for structural confirmation?

- Methodology :

- NMR Spectroscopy : H and C NMR identify carbonyl (δ ~170 ppm) and piperazine ring protons (δ 3.5–4.5 ppm). For analogs, coupling constants (e.g., for olefinic protons) confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (e.g., LC/MS) detects molecular ions ([M+H]) and fragments. For example, a benzyl analog showed [M+2H-tBu] at m/z 373.1 .

- Elemental Analysis : Validate purity (>98%) via combustion analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in this compound derivatives?

- Methodology :

- Chiral Catalysts : Use palladium or copper complexes with chiral ligands (e.g., BINAP) for asymmetric synthesis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (−20°C) reduce racemization .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Q. What computational and experimental approaches are used to resolve crystallographic data for this compound?

- Methodology :

- X-ray Crystallography : Solve structures using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding and torsional angles (e.g., dihedral angles ~57.5°) are analyzed to confirm conformation .

- DFT Calculations : Density Functional Theory (DFT) models predict intramolecular hydrogen bonding (e.g., O–H⋯O interactions) and validate experimental data .

Q. How can HPLC-MS methods be tailored to quantify trace impurities in this compound?

- Methodology :

- Column Selection : Use C18 columns with 3.5 µm particle size for high resolution .

- Mobile Phase : Acetonitrile/water gradients (0.1% formic acid) enhance peak separation.

- Detection : ESI-MS in positive ion mode monitors impurities (e.g., dealkylated byproducts) with LOD < 0.1% .

Q. What strategies enable regioselective functionalization of the piperazine ring in this compound?

- Methodology :

- Protection/Deprotection : Use Boc or Cbz groups to block specific nitrogen sites during alkylation/acylation .

- Microwave-Assisted Synthesis : Accelerate reactions (e.g., 150°C, 30 min) to favor kinetic control and reduce side products .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.